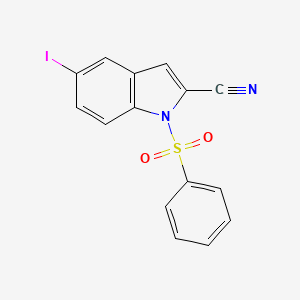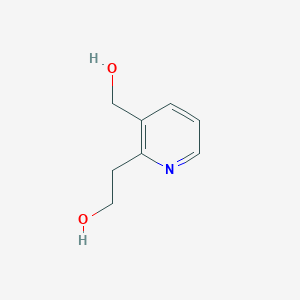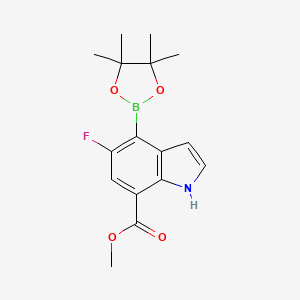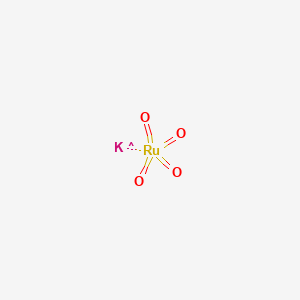![molecular formula C8H7ClN2O B13913817 7-Chloroimidazo[1,5-a]pyridine-5-methanol](/img/structure/B13913817.png)
7-Chloroimidazo[1,5-a]pyridine-5-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloroimidazo[1,5-a]pyridine-5-methanol is a heterocyclic compound that features a fused imidazo-pyridine ring system. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and material science. The presence of a chlorine atom and a hydroxymethyl group on the imidazo[1,5-a]pyridine core enhances its chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloroimidazo[1,5-a]pyridine-5-methanol typically involves cyclocondensation reactions. One common method is the reaction of 2-aminopyridine with α-haloketones under basic conditions, followed by chlorination and hydroxymethylation . The reaction conditions often require the use of solvents like ethanol or acetonitrile and catalysts such as potassium carbonate.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and enhances safety.
Análisis De Reacciones Químicas
Types of Reactions: 7-Chloroimidazo[1,5-a]pyridine-5-methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chlorine atom can be replaced by hydrogen through reduction reactions.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Major Products:
Oxidation: 7-Chloroimidazo[1,5-a]pyridine-5-carboxylic acid.
Reduction: 7-Hydroxyimidazo[1,5-a]pyridine-5-methanol.
Substitution: 7-Aminoimidazo[1,5-a]pyridine-5-methanol.
Aplicaciones Científicas De Investigación
Chemistry: 7-Chloroimidazo[1,5-a]pyridine-5-methanol is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: In biological research, this compound is studied for its potential as a fluorescent probe. Its imidazo-pyridine core exhibits strong fluorescence, which can be utilized in imaging and diagnostic applications .
Medicine: The compound has shown promise in medicinal chemistry as a scaffold for developing new drugs. Its derivatives have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the development of agrochemicals. Its derivatives are explored for their potential as herbicides and insecticides .
Mecanismo De Acción
The mechanism of action of 7-Chloroimidazo[1,5-a]pyridine-5-methanol involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit certain enzymes or receptors, leading to its therapeutic effects. For instance, its anticancer activity may be attributed to the inhibition of kinases involved in cell proliferation . The exact molecular pathways and targets can vary depending on the specific derivative and application.
Comparación Con Compuestos Similares
Methyl 7-chloroimidazo[1,5-a]pyridine-5-carboxylate: This compound shares the same imidazo-pyridine core but has a carboxylate group instead of a hydroxymethyl group.
7-Chloroimidazo[1,2-a]pyridine: This isomer has the chlorine atom in a different position, leading to variations in reactivity and biological activity.
Uniqueness: 7-Chloroimidazo[1,5-a]pyridine-5-methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and hydroxymethyl groups allows for diverse chemical modifications and enhances its potential in various applications.
Propiedades
Fórmula molecular |
C8H7ClN2O |
|---|---|
Peso molecular |
182.61 g/mol |
Nombre IUPAC |
(7-chloroimidazo[1,5-a]pyridin-5-yl)methanol |
InChI |
InChI=1S/C8H7ClN2O/c9-6-1-7-3-10-5-11(7)8(2-6)4-12/h1-3,5,12H,4H2 |
Clave InChI |
KMRVGHJHHLQQDL-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(N2C1=CN=C2)CO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl (1S,4R)-4-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B13913745.png)


![(E)-but-2-enedioic acid;carbonic acid;9-[(2R)-2-[(5-methyl-2-oxo-5-propan-2-yl-1,3,2lambda5-dioxaphosphepan-2-yl)methoxy]propyl]purin-6-amine](/img/structure/B13913755.png)
![5-methoxy-N,N-dimethyl-6-[[4-(methylsulfonimidoyl)phenyl]methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13913767.png)





![5-amino-3-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-triazolo[4,5-d]pyrimidin-7-one](/img/structure/B13913793.png)



